molecular formula C18H15BrN2O2 B11149811 N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide

N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11149811
M. Wt: 371.2 g/mol
InChI Key: CYNOSUJEGUBFGE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-acetylphenylamine and 5-bromoindole.

    Acylation Reaction: The 3-acetylphenylamine undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 5-bromoindole under specific conditions, often involving a catalyst and a solvent, to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide
  • N-(3-acetylphenyl)-2-(5-fluoro-1H-indol-1-yl)acetamide
  • N-(3-acetylphenyl)-2-(5-methyl-1H-indol-1-yl)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the indole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H15BrN2O2/c1-12(22)13-3-2-4-16(10-13)20-18(23)11-21-8-7-14-9-15(19)5-6-17(14)21/h2-10H,11H2,1H3,(H,20,23)

InChI Key

CYNOSUJEGUBFGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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